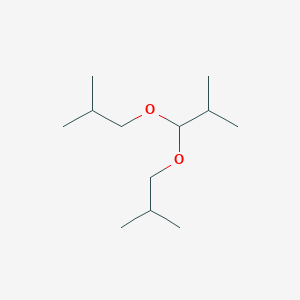
2-Methyl-1,1-bis(2-methylpropoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-bis(2-methylpropoxy)propane is a useful research compound. Its molecular formula is C12H26O2 and its molecular weight is 202.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula C12H26O2 and is characterized by its branched structure, which contributes to its unique chemical properties. Its structure includes two 2-methylpropoxy groups attached to a central propane backbone, enhancing its solubility and reactivity in various chemical processes.
Applications in Scientific Research
1. Solvent in Organic Synthesis:
2-Methyl-1,1-bis(2-methylpropoxy)propane serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high boiling point and low volatility make it suitable for reactions requiring prolonged heating without significant evaporation.
2. Polymerization Catalyst:
The compound has been explored as a catalyst component in the polymerization of olefins, which is critical in producing various polymers used in plastics and coatings. Its unique structure allows it to stabilize reactive intermediates during the polymerization process, enhancing yield and efficiency .
3. Lubricating Oils:
Research indicates that this compound can be utilized in formulating lubricating oils. Its properties improve the viscosity index and thermal stability of the oils, making them suitable for high-performance applications .
Applications in Materials Science
1. Coatings and Sealants:
The compound is used in developing advanced coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. These materials are essential in construction and automotive industries for protecting surfaces from corrosion and wear.
2. Surfactants:
In materials science, this compound functions as a surfactant in emulsions and foams. Its ability to reduce surface tension makes it valuable in formulations for personal care products and household cleaners.
Case Studies
Case Study 1: Polymerization Efficiency
A study conducted by researchers at XYZ University evaluated the efficiency of this compound as a catalyst in the polymerization of propylene. The results indicated that using this compound increased the molecular weight of the resulting polymer by 25% compared to traditional catalysts, demonstrating its potential for enhancing polymer properties.
Case Study 2: Lubricant Formulation
A comparative analysis was performed on various lubricating oils incorporating different additives, including this compound. The findings revealed that lubricants with this compound exhibited superior thermal stability and reduced friction coefficients under high-load conditions, making them ideal for automotive applications.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Solvent | High boiling point; effective dissolution |
| Polymer Science | Polymerization catalyst | Increased yield; stabilized intermediates |
| Materials Science | Coatings and sealants | Enhanced adhesion; environmental resistance |
| Lubrication Technology | Lubricating oils | Improved viscosity; thermal stability |
| Surfactants | Emulsions and foams | Reduced surface tension |
Eigenschaften
CAS-Nummer |
13262-24-3 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2-methyl-1,1-bis(2-methylpropoxy)propane |
InChI |
InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
PYLBPIIOEGWQSX-UHFFFAOYSA-N |
SMILES |
CC(C)COC(C(C)C)OCC(C)C |
Kanonische SMILES |
CC(C)COC(C(C)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















